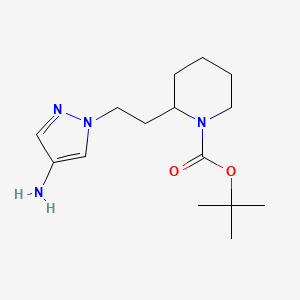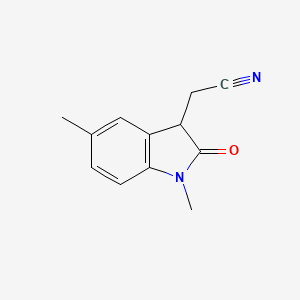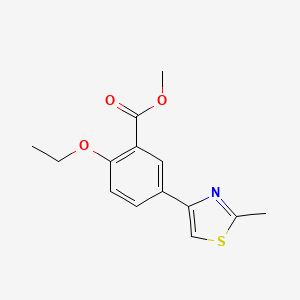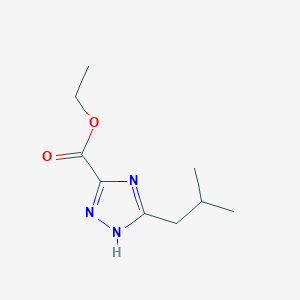
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline is an organic compound that features a complex aromatic structure
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. For example, the preparation of similar compounds has been achieved through the use of ammonium salts and sodium nitrite in a tubular reactor to perform diazotization reactions .
Analyse Chemischer Reaktionen
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The aromatic rings can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential use in drug development, particularly for targeting specific receptors or enzymes.
Material Science: Its aromatic structure may be useful in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline include other halogenated anilines and piperazine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
3-Bromoaniline: A simpler compound with a single bromine substituent.
3-Chloro-4-fluorophenylboronic acid: Another compound with halogen substituents and a boronic acid group.
The uniqueness of this compound lies in its combination of halogen atoms and the piperazine ring, which may confer specific properties and reactivity.
Eigenschaften
Molekularformel |
C16H16BrClFN3 |
|---|---|
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
3-bromo-5-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H16BrClFN3/c17-14-9-12(20)10-15(18)16(14)22-7-5-21(6-8-22)13-3-1-11(19)2-4-13/h1-4,9-10H,5-8,20H2 |
InChI-Schlüssel |
BPVIGDUSTSXVRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3Br)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)
![DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)
![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)



![(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11787645.png)




![(S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787676.png)
![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)

